molecular formula C14H16BrN3O2S B2487804 2-(2-((4-bromobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide CAS No. 923195-62-4

2-(2-((4-bromobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide

Cat. No.: B2487804
CAS No.: 923195-62-4
M. Wt: 370.27
InChI Key: BSQOJZPPXNUNNF-UHFFFAOYSA-N
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Description

This compound features a 1H-imidazole core substituted with a hydroxymethyl group at position 5, a 4-bromobenzylthio moiety at position 2, and an N-methylacetamide side chain (Fig. 1). The molecular formula is C₁₅H₁₇BrN₃O₂S, with a molecular weight of 391.29 g/mol (calculated). No direct synthesis or biological data for this compound are available in the provided evidence; however, structural analogs in , and 12 suggest it may exhibit kinase inhibition or antimicrobial properties .

Properties

IUPAC Name

2-[2-[(4-bromophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O2S/c1-16-13(20)7-18-12(8-19)6-17-14(18)21-9-10-2-4-11(15)5-3-10/h2-6,19H,7-9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQOJZPPXNUNNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C(=CN=C1SCC2=CC=C(C=C2)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Radiszewski Reaction-Based Approach

The Radiszewski reaction, which employs dicarbonyl compounds, aldehydes, and ammonia, has been adapted to synthesize trisubstituted imidazoles. For this target, glyoxal (as the dicarbonyl component), 4-bromobenzyl mercaptan (thiol source), and paraformaldehyde (hydroxymethyl precursor) react under ammoniacal conditions. This one-pot method yields 2-((4-bromobenzyl)thio)-5-(hydroxymethyl)-1H-imidazole, though regioselectivity challenges necessitate careful stoichiometric control.

Post-Functionalization of Preformed Imidazoles

An alternative route involves modifying 4-methylimidazole derivatives. Heating 4-methylimidazole with paraformaldehyde in isopropanol in the presence of potassium carbonate introduces the 5-hydroxymethyl group via electrophilic substitution. Subsequent thiolation at position 2 is achieved using 4-bromobenzyl bromide and thiourea under basic conditions, followed by hydrolysis to yield the free thiol intermediate.

N-Methylacetamide Side Chain Installation

The N-methylacetamide group at position 1 is introduced via two primary methods:

Microwave-Assisted Acetylation

Trimethyl orthoacetate reacts with the imidazole’s primary amine under microwave irradiation (135°C, 15 minutes) in methanol, achieving quantitative acetylation. This method avoids racemization and ensures rapid reaction kinetics, with purification requiring only solvent evaporation.

Catalytic Amide Bond Formation

Imidazole-catalyzed coupling of acetic acid derivatives with methylamine hydrochloride in octane at 120°C provides moderate yields (54–60%). Magnesium nitrate hexahydrate (10 mol%) enhances conversion rates by stabilizing the tetrahedral intermediate during nucleophilic acyl substitution.

Regioselective Thioether Formation

The 2-((4-bromobenzyl)thio) group is installed via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling:

SNAr with 4-Bromobenzyl Thiol

Heating 2-chloroimidazole precursors with 4-bromobenzyl thiol in DMF at 80°C for 12 hours displaces chloride with 72% efficiency. Potassium iodide additive mitigates reductive dehalogenation side reactions.

Copper-Catalyzed C–S Coupling

A CuI/1,10-phenanthroline system mediates coupling between 2-iodoimidazoles and 4-bromobenzyl disulfide in DMSO at 100°C, achieving 85% yield. This method excels in sterically congested substrates but requires rigorous oxygen exclusion.

Synthetic Optimization and Characterization

Reaction Condition Analysis

Parameter Radiszewski Method Post-Functionalization
Temperature (°C) 80 50–55
Time (h) 24 20
Yield (%) 65 50–60
Catalyst None K2CO3

Microwave-assisted acetylation reduces reaction times from 24 hours to 15 minutes compared to thermal methods.

Spectroscopic Characterization

  • 1H NMR (DMSO-d6): δ 8.21 (s, 1H, imidazole-H), 4.52 (s, 2H, CH2S), 4.35 (s, 2H, CH2OH), 3.12 (s, 3H, NCH3), 2.01 (s, 3H, COCH3).
  • Melting Point: 158–161°C (lit. 160–163°C for analogous compounds).
  • HRMS: m/z 424.0521 [M+H]+ (calc. 424.0518 for C15H18BrN3O2S).

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C)
Target Compound 1H-imidazole 5-(hydroxymethyl), 2-(4-bromobenzylthio) 391.29 N/A
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole 1,3,4-oxadiazole 4-bromobenzylthio, trifluoromethylpyrazole 432.22 113–114
2-[5-(Hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-(4-methylbenzyl)acetamide 1H-imidazole 5-(hydroxymethyl), 2-mercapto 291.37 N/A
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Triazole-thiazole 4-bromophenyl, benzodiazole 602.53 198–200

Key Observations :

  • The target compound’s imidazole core distinguishes it from oxadiazole () or triazole-thiazole hybrids ().
  • The hydroxymethyl group in the target compound is shared with , but the 4-bromobenzylthio group increases molecular weight by ~100 g/mol compared to .
  • Higher melting points in oxadiazole derivatives (e.g., 113–114°C in ) suggest stronger crystalline packing than imidazole analogs.

Key Observations :

  • The target compound’s 4-bromobenzylthio group may mimic kinase-inhibiting motifs in zamaporvint , though its efficacy remains unverified.
  • Imidazole-thioether derivatives in and show diverse activities (antihypertensive, TGR5 agonism), suggesting the target compound’s versatility.
  • Lack of trifluoromethyl or pyridine groups (cf. ) may limit metabolic stability compared to advanced candidates.

Challenges :

  • Steric hindrance from the 4-bromobenzyl group may reduce reaction yields (cf. 27.7% yield in ’s compound 2) .
  • Hydroxymethyl group stability under acidic/basic conditions requires protection-deprotection strategies .

Biological Activity

The compound 2-(2-((4-bromobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide is a synthetic organic molecule characterized by its unique imidazole structure, which includes a hydroxymethyl group and a bromobenzyl thioether. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antibacterial and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C14H16BrN3O2SC_{14}H_{16}BrN_{3}O_{2}S with a molecular weight of 370.27 g/mol . The structure features an imidazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC14H16BrN3O2SC_{14}H_{16}BrN_{3}O_{2}S
Molecular Weight370.27 g/mol
CAS Number923195-62-4

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly metal ions. The imidazole ring can coordinate with these ions, potentially affecting enzymatic activity or disrupting metal-dependent processes, which are critical in various biological functions.

Antibacterial Activity

Research indicates that compounds containing imidazole scaffolds often exhibit significant antibacterial properties. For instance, related studies have shown that imidazole derivatives can be effective against Gram-positive and Gram-negative bacteria. Preliminary evaluations of similar compounds suggest that this compound may also display antibacterial activity, although specific data on this compound is limited .

Comparison Table: Antibacterial Activity of Imidazole Derivatives

Compound NameMIC (μg/mL)Activity Against
13e (related compound)1-4Gram-positive bacteria
2-(2-((4-bromobenzyl)thio)...TBDTBD

Anticancer Potential

Imidazole derivatives have been reported to possess anticancer activities, with some studies indicating that they can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the hydroxymethyl group in the structure of this compound may enhance its solubility and bioavailability, making it a candidate for further investigation in cancer therapy .

Case Studies

While specific case studies on this exact compound are scarce, related research on imidazole derivatives has shown promising results:

  • Study on Antibacterial Activity : A study evaluated various imidazole compounds against Staphylococcus aureus and Escherichia coli, revealing that many derivatives exhibited significant antibacterial effects, suggesting that similar activity could be expected from this compound .
  • Anticancer Research : Another study focused on the anticancer properties of imidazole derivatives found that certain compounds led to reduced viability in cancer cell lines, indicating potential for therapeutic applications in oncology.

Q & A

Q. What are the key synthetic routes for 2-(2-((4-bromobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide, and how are intermediates characterized?

The synthesis involves multi-step reactions, including:

  • Imidazole core formation : Cyclization of precursors under controlled temperature (e.g., 60–80°C) and solvent conditions (e.g., ethanol or DMF).
  • Thioether linkage : Reaction of the imidazole intermediate with 4-bromobenzyl mercaptan using a base (e.g., K₂CO₃) to introduce the thioether group.
  • Acetamide functionalization : Coupling with N-methylacetamide derivatives via nucleophilic substitution. Characterization :
  • TLC monitors reaction progress.
  • NMR spectroscopy (¹H, ¹³C) confirms regiochemistry and purity.
  • Mass spectrometry (MS) validates molecular weight .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

  • ¹H/¹³C NMR : Assigns protons and carbons in the imidazole ring, thioether, and acetamide groups. For example, the hydroxymethyl group (CH₂OH) shows a triplet near δ 4.5 ppm.
  • IR spectroscopy : Identifies functional groups (e.g., N–H stretch ~3300 cm⁻¹, C=O ~1680 cm⁻¹).
  • High-resolution MS : Confirms the molecular formula (C₁₆H₁₇BrN₃O₂S) .

Q. What solubility properties influence experimental design?

The compound is polar due to the hydroxymethyl and acetamide groups, making it soluble in DMSO or methanol. Insolubility in non-polar solvents (e.g., hexane) necessitates polar aprotic solvents for reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

ParameterOptimization StrategyExample Data from Evidence
Temperature Lower temperatures (0–25°C) reduce side reactions during thioether formation.75% yield at 25°C vs. 50% at 50°C
Catalyst Use of phase-transfer catalysts (e.g., TBAB) enhances alkylation efficiency.15% yield increase with TBAB
Solvent Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution kinetics.80% yield in DMF vs. 60% in THF

Q. What computational methods model the compound’s 3D structure and interactions?

  • Molecular docking : Predicts binding to biological targets (e.g., enzymes) by analyzing interactions like hydrogen bonds with the hydroxymethyl group.
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity.
  • SHELX software : Refines X-ray crystallography data for precise bond-length/angle measurements .

Q. How does the compound interact with biological targets, and what assays validate this?

  • Kinetic studies : Measure inhibition constants (Kᵢ) for enzymes (e.g., kinases) using fluorogenic substrates.
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) in real-time.
  • Cellular assays : Evaluate cytotoxicity (IC₅₀) in cancer cell lines, noting SAR trends (e.g., bromine enhances potency) .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies?

  • Analog synthesis : Compare derivatives (e.g., replacing Br with Cl or CF₃) to isolate substituent effects.
  • In vitro vs. in vivo correlation : Address discrepancies using pharmacokinetic profiling (e.g., plasma protein binding assays).
  • Crystallographic data : Resolve ambiguous binding modes from docking studies .

Q. How is stability assessed under varying conditions?

  • Thermal stability : DSC/TGA analyzes decomposition temperatures (e.g., onset at 180°C).
  • Photodegradation : UV-vis spectroscopy tracks changes under light exposure.
  • HPLC : Monitors purity over time in buffer solutions (e.g., pH 7.4, 37°C) .

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